![molecular formula C21H13ClFN3O2S B4622460 2-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4622460.png)
2-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For example, the synthesis of benzamide derivatives may start with the preparation of an intermediate compound through the reaction of benzoxazolethiol with trichloromethyl chloroformate, followed by further reactions to introduce additional functional groups or to complete the benzamide structure (Ueda, Kawaharasaki, & Imai, 1984). Another approach involves the acylation of aromatic amines with carbonyl chloride to form the desired benzamide compound, highlighting the versatility of synthesis routes (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically characterized using spectroscopic methods and X-ray crystallography. These techniques provide detailed information on the molecular geometry, crystal lattice, and intermolecular interactions. For instance, single-crystal X-ray diffraction data can reveal the crystallization pattern and unit cell dimensions, as well as intramolecular hydrogen bonding within the compound (Saeed, Rashid, Bhatti, & Jones, 2010).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds derived from benzothiophene and benzoxazinone structures have been synthesized and evaluated for their antimicrobial properties. The synthesis involved reactions with various nitrogen nucleophiles, including aromatic amines and thiosemicarbazide, leading to various substituted quinazolinones with potential antibacterial and antifungal activity (Naganagowda & Petsom, 2011).
Another study focused on the synthesis of fluorinated benzothiazolo imidazole compounds, showing promising antimicrobial activity. This involved treating 4-fluoro-3-chloroaniline with potassium thiocyanate and further reactions to obtain diverse derivatives (Sathe et al., 2011).
Antitumor Applications
Research on fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity in vitro against certain human breast cancer cell lines, indicating potential for antitumor applications. The study highlighted the synthesis of these compounds and their selective efficacy (Hutchinson et al., 2001).
Amino acid prodrugs of novel antitumor benzothiazoles have been evaluated for their selective antitumor properties, showing significant activity in vivo against breast and ovarian xenograft tumors. This approach aimed to overcome the limitations posed by the lipophilicity of benzothiazole compounds (Bradshaw et al., 2002).
Chemical Synthesis and Characterization
- The synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide were detailed, including spectroscopic methods and crystal structure analysis. This research provides insights into the chemical properties and potential applications of such compounds (Saeed et al., 2010).
properties
IUPAC Name |
2-chloro-N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFN3O2S/c22-15-7-3-1-5-13(15)19(27)26-21(29)24-12-9-10-18-17(11-12)25-20(28-18)14-6-2-4-8-16(14)23/h1-11H,(H2,24,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZNAUOFDDNTJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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